molecular formula C15H19N3O B2941111 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine CAS No. 1210945-75-7

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B2941111
CAS No.: 1210945-75-7
M. Wt: 257.337
InChI Key: UDZRULSWIGOYMB-UHFFFAOYSA-N
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Description

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a pyrazole ring, which in turn is substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)-1H-pyrazol-1-yl)piperidine.

    Reduction: Formation of 4-(3-(4-Methoxyphenyl)-1H-pyrazolidin-1-yl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to other piperazine derivatives . This interaction can affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a pyrazole and piperidine ring system makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZRULSWIGOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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